molecular formula C7H11F2NO2 B13068498 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Cat. No.: B13068498
M. Wt: 179.16 g/mol
InChI Key: VTYCVNXPYQHNFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid typically involves the fluorination of a piperidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropiperidine-4-carboxylic acid
  • 1-Methylpiperidine-4-carboxylic acid
  • 3-Fluoro-1-methylpiperidine-4-carboxylic acid

Uniqueness

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and biological properties compared to its analogs. This fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins .

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

3,3-difluoro-1-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c1-10-3-2-5(6(11)12)7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12)

InChI Key

VTYCVNXPYQHNFB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)C(=O)O

Origin of Product

United States

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